molecular formula C9H16Cl2N2O B12074382 3-(3-Amino-propoxy)-phenylamine dihydrochloride

3-(3-Amino-propoxy)-phenylamine dihydrochloride

Cat. No.: B12074382
M. Wt: 239.14 g/mol
InChI Key: AHCGXKUGODLVEX-UHFFFAOYSA-N
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Description

3-(3-Amino-propoxy)-phenylamine dihydrochloride is a phenylamine derivative featuring a 3-amino-propoxy substituent on the aromatic ring and a dihydrochloride salt formulation. While direct structural data for this compound are absent in the provided evidence, inferences can be drawn from structurally related phenylamine derivatives. The dihydrochloride salt enhances aqueous solubility and stability, a common strategy for improving bioavailability in pharmaceutical applications .

Properties

Molecular Formula

C9H16Cl2N2O

Molecular Weight

239.14 g/mol

IUPAC Name

3-(3-aminopropoxy)aniline;dihydrochloride

InChI

InChI=1S/C9H14N2O.2ClH/c10-5-2-6-12-9-4-1-3-8(11)7-9;;/h1,3-4,7H,2,5-6,10-11H2;2*1H

InChI Key

AHCGXKUGODLVEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCN)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-propoxy)-phenylamine dihydrochloride typically involves the reaction of 3-aminophenol with 3-chloropropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of 3-(3-Amino-propoxy)-phenylamine dihydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure maximum yield and efficiency. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-propoxy)-phenylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, secondary and tertiary amines, and various substituted phenylamine derivatives .

Scientific Research Applications

3-(3-Amino-propoxy)-phenylamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(3-Amino-propoxy)-phenylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme or receptor involved .

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The following table compares key structural and physicochemical properties of 3-(3-Amino-propoxy)-phenylamine dihydrochloride with analogous compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Solubility Key Applications/Activities
3-(3-Amino-propoxy)-phenylamine diHCl 3-amino-propoxy C₉H₁₅Cl₂N₂O 252.14 (calc.) High in water (salt) Hypothesized: Drug intermediates
3-(2-Amino-ethyl)-phenylamine diHCl 3-amino-ethyl C₈H₁₄Cl₂N₂ 209.12 Water-soluble Research chemicals
Hydroxypropyl p-phenylenediamine diHCl 3-(2,5-diaminophenyl)propan-1-ol C₉H₁₆Cl₂N₂O 257.16 Water-soluble Hair dye ingredient
(3,4-Dimethyl)phenylamine 3,4-dimethyl C₈H₁₁N 121.18 Moderate Nrf2 activation in angucyclinones
3-Chloro-N-phenyl-phthalimide 3-chloro, phthalimide C₁₄H₈ClNO₂ 265.67 Low in water Polymer synthesis

Key Observations :

  • Substituent Diversity: The 3-amino-propoxy group combines hydrophilic (amine, ether) and flexible (propyl chain) features, contrasting with the rigid phthalimide group in or the smaller ethyl group in .
  • Salt Form: Dihydrochloride salts (e.g., ) universally improve water solubility compared to non-salt forms like 3-chloro-N-phenyl-phthalimide .
  • Bioactivity: Disubstituted phenylamines (e.g., 3,4-dimethyl in ) enhance biological activity (e.g., Nrf2 activation), suggesting that the 3-amino-propoxy substituent may similarly modulate target interactions.

Physicochemical and Thermal Stability

  • Thermal Stability : Dihydrochloride salts (e.g., ) are typically stable at room temperature but decompose at elevated temperatures. This aligns with the thermal behavior of Hydroxypropyl p-phenylenediamine diHCl, which is stable under standard storage conditions .
  • Solubility: The amino-propoxy group likely enhances solubility in polar solvents compared to hydrophobic substituents like 3-chloro in .

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